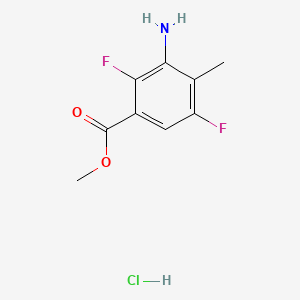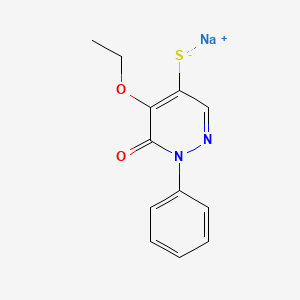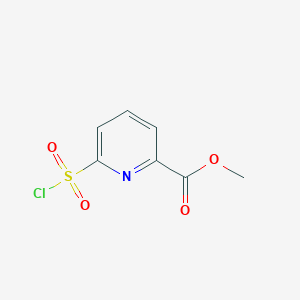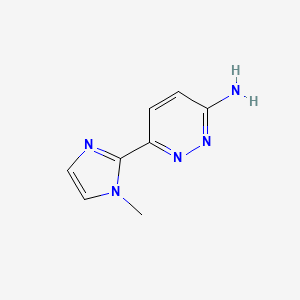
3-(1,2-Oxazol-4-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Oxazol-4-yl)butanoicacid is a chemical compound that has garnered significant attention in recent years due to its unique structure and potential applications in various fields. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Oxazol-4-yl)butanoicacid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out at room temperature and is stereospecific, resulting in the inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using various reagents, including manganese dioxide, which is packed into a column for flow processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and heterogeneous catalysts can enhance the efficiency and safety of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-(1,2-Oxazol-4-yl)butanoicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxazole ring, which can participate in electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce oxazole derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups into the oxazole ring .
科学的研究の応用
3-(1,2-Oxazol-4-yl)butanoicacid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical entities.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
作用機序
The mechanism of action of 3-(1,2-Oxazol-4-yl)butanoicacid involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the functional groups present in the compound and its derivatives .
類似化合物との比較
Oxazoles: Compounds with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Isoxazoles: Differ from oxazoles by the position of the nitrogen atom in the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring, resulting in different chemical properties.
Uniqueness: 3-(1,2-Oxazol-4-yl)butanoicacid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
3-(1,2-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-11-4-6/h3-5H,2H2,1H3,(H,9,10) |
InChIキー |
DNCWAQWEQSOJQI-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=CON=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)



![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

